Tert-butyl(methylidyne)azanium
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Overview
Description
Tert-butyl(methylidyne)azanium: is an organic compound characterized by the presence of a tert-butyl group attached to a nitrogen atom. This compound is notable for its unique structure, which imparts distinct chemical properties and reactivity patterns. It is commonly used in various chemical reactions and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenolysis of 2,2-dimethylethylenimine: This method involves the hydrogenation of 2,2-dimethylethylenimine in the presence of a catalyst such as Raney nickel.
Direct Hydrolysis of tert-butylurea: This method involves the hydrolysis of tert-butylurea using aqueous sodium hydroxide at elevated temperatures.
Industrial Production Methods: Industrial production of tert-butyl(methylidyne)azanium typically involves large-scale hydrogenation processes using specialized equipment to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl(methylidyne)azanium can undergo oxidation reactions, often using reagents such as tert-butyl nitrite.
Reduction: Reduction reactions involving this compound typically use hydrogen gas in the presence of a catalyst. These reactions can convert the compound into simpler amines.
Substitution: The compound can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-butyl nitrite, molecular oxygen
Reduction: Hydrogen gas, Raney nickel catalyst
Substitution: Halogens, alkylating agents
Major Products Formed:
Oxidation: Various oxidation products depending on the specific reaction conditions
Reduction: Simpler amines
Substitution: Compounds with different functional groups replacing the tert-butyl group
Scientific Research Applications
Chemistry: Tert-butyl(methylidyne)azanium is used as a reagent in organic synthesis, particularly in reactions requiring a stable tert-butyl group. It is also employed in the preparation of various organic compounds through substitution and oxidation reactions .
Biology: In biological research, this compound is used as a probe in nuclear magnetic resonance (NMR) studies to analyze macromolecular complexes. Its unique structure allows for high sensitivity and specificity in detecting interactions within biological systems .
Medicine: Its stability and reactivity make it a valuable tool in drug development .
Industry: this compound is used in the production of various industrial chemicals and materials. Its role as a phase transfer catalyst in chemical reactions enhances the efficiency and selectivity of industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl(methylidyne)azanium involves its interaction with specific molecular targets and pathways. The tert-butyl group imparts steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. In biological systems, the compound can interact with proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
- tert-butylamine
- tert-butyl nitrite
- tert-butyl alcohol
Comparison:
- tert-butylamine: Similar in structure but lacks the methylidyne group. It is primarily used as a building block in organic synthesis.
- tert-butyl nitrite: Contains a nitrite group instead of a methylidyne group. It is used in oxidation reactions and as a reagent in organic synthesis .
- tert-butyl alcohol: Contains a hydroxyl group instead of a methylidyne group. It is used as a solvent and in the production of various chemicals .
Uniqueness: Tert-butyl(methylidyne)azanium is unique due to the presence of both the tert-butyl and methylidyne groups, which impart distinct chemical properties and reactivity patterns. This combination makes it a versatile compound in various chemical and industrial applications.
Properties
Molecular Formula |
C5H10N+ |
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Molecular Weight |
84.14 g/mol |
IUPAC Name |
tert-butyl(methylidyne)azanium |
InChI |
InChI=1S/C5H10N/c1-5(2,3)6-4/h4H,1-3H3/q+1 |
InChI Key |
UUABPQDGIBOFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[N+]#C |
Origin of Product |
United States |
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